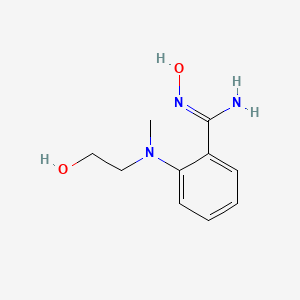
N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide
Descripción general
Descripción
N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide, a compound belonging to the benzimidazole family, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.27 g/mol
- IUPAC Name : this compound
This compound features a hydroxyl group attached to a benzimidamide core, which is significant for its biological interactions.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that it induces apoptosis in MCF-7 breast cancer cells, with an IC value of approximately 25.72 μM, demonstrating significant anti-proliferative activity .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Induction of apoptosis |
| HeLa | 30.5 | Cell cycle arrest and apoptosis |
| A375 Melanoma | 20.0 | Inhibition of BAG3 protein expression |
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways involved in cell growth and survival. It has been observed to modulate the expression of proteins associated with apoptosis, such as caspases 3 and 9, leading to increased apoptotic cell death in cancer models .
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, confirming its potential as an anticancer agent .
- Animal Models : In vivo studies using tumor-bearing mice revealed that administration of the compound significantly suppressed tumor growth compared to control groups. The mechanism involved the activation of apoptotic pathways and inhibition of tumor proliferation markers .
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.
Propiedades
IUPAC Name |
N'-hydroxy-2-[2-hydroxyethyl(methyl)amino]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(6-7-14)9-5-3-2-4-8(9)10(11)12-15/h2-5,14-15H,6-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMORBTHPHKCZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=CC=CC=C1/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















